4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid
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Overview
Description
“4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid” is a chemical compound with the CAS Number: 101004-97-1 . It has a molecular weight of 219.24 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H13NO3/c14-11(15)6-3-7-13-8-9-4-1-2-5-10(9)12(13)16/h1-2,4-5H,3,6-8H2,(H,14,15) .Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . It has a molecular weight of 219.24 .Scientific Research Applications
Optical Gating of Synthetic Ion Channels
One application of a derivative of 4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid is in the development of photosensitive synthetic ion channels. A study demonstrated the use of 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid as a photolabile protecting group for the optical gating of nanofluidic devices. These devices exploit UV-light-triggered permselective transport of ionic species, indicating potential applications in controlled release, sensing, and information processing (Ali et al., 2012).
Synthesis of Substituted Tetrahydrofuran
In organic synthesis, derivatives of this compound have been utilized in the synthesis of substituted tetrahydrofuran. A Lewis base catalyzed domino reaction was developed to furnish tetrahydrofuran derivatives with oxindole moieties and two exocyclic double bonds, showcasing a method for creating complex organic molecules (Liu et al., 2014).
Supramolecular Hydrogels
Another fascinating application is in the formation of supramolecular hydrogels with controlled microstructures and stability. Derivatives such as 4-oxo-4-(2-pyridinylamino) butanoic acid and 4-oxo-4-(3-pyridinylamino) butanoic acid have been used to form hydrogels based on hydrogen bonds. These hydrogels' structure and stability can be controlled, making them suitable for various uses, including potentially in drug delivery systems and tissue engineering (Wu et al., 2007).
Syntheses of Analgesics
The compound has also been explored in the synthesis of analgesic and anti-inflammatory agents. A study detailed the synthesis of optically active 2-[4-(1-oxo-2-isoindolinyl)phenyl]propanoic acid, which has potent analgesic and anti-inflammatory activities. This research underscores the compound's potential as a precursor in developing new pharmaceuticals (Kametani et al., 1978).
Microwave-assisted Synthesis
Furthermore, 4-oxo-2-butenoic acids, related to the compound of interest, have been synthesized via microwave-assisted aldol-condensation. These acids serve as biologically active species and versatile intermediates for further derivatization, showcasing the compound's utility in facilitating the synthesis of biologically active molecules (Uguen et al., 2021).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
4-(3-oxo-1H-isoindol-2-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-11(15)6-3-7-13-8-9-4-1-2-5-10(9)12(13)16/h1-2,4-5H,3,6-8H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHAWKBRFXIGPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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